Cas no 166023-30-9 ((S)-tert-Butyl 3-amino-5-methylhexanoate)
(S)-tert-Butyl 3-amino-5-methylhexanoate Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl 3-amino-5-methylhexanoate
- 3-AMINO-5-METHYL-HEXANOIC ACID TERT-BUTYL ESTER
- Hexanoic acid,3-amino-5-methyl-, 1,1-dimethylethyl ester, (3S)-
- tert-Butyl (3S)-3-amino-5-methylhexanoate
- TERT-BUTYL (3S)-3-AMINO-5-METHYLHEXANOATE, 97
- MFCD01076260
- Tert-butyl (S)-3-amino-5-methylhexanoate
- 166023-30-9
- SCHEMBL6499084
- EN300-768620
- tert-Butyl (3S)-3-amino-5-methyl-hexanoate
- (S)-tert-Butyl3-amino-5-methylhexanoate
- CS-0273779
- 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
- Hexanoic acid,3-amino-5-methyl-,1,1-dimethylethyl ester,(3S)-
- AKOS017343034
- DTXSID201237555
- WBOPVTYXLFEVGP-VIFPVBQESA-N
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- MDL: MFCD01076260
- Inchi: 1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1
- InChI Key: WBOPVTYXLFEVGP-VIFPVBQESA-N
- SMILES: O(C(C[C@H](CC(C)C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 201.17300
- Monoisotopic Mass: 202.180704
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 1.8
- Topological Polar Surface Area: 53.9
Experimental Properties
- Color/Form: Not available
- Density: g/cm3
- Melting Point: 103.00 - 106.00 deg C
- Boiling Point: 260.5 °C at 760 mmHg
- Flash Point: 122.9 °C
- PSA: 52.32000
- LogP: 2.79190
- Solubility: Not available
(S)-tert-Butyl 3-amino-5-methylhexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A336344-1g |
(S)-tert-Butyl 3-amino-5-methylhexanoate |
166023-30-9 | 95+% | 1g |
$950.0 | 2024-04-23 | |
| Chemenu | CM367428-1g |
(S)-tert-Butyl 3-amino-5-methylhexanoate |
166023-30-9 | 95%+ | 1g |
$980 | 2023-02-02 | |
| Chemenu | CM367428-5g |
(S)-tert-Butyl 3-amino-5-methylhexanoate |
166023-30-9 | 95%+ | 5g |
$2940 | 2023-02-02 | |
| abcr | AB390679-500 mg |
tert-Butyl (3S)-3-Amino-5-methylhexanoate; . |
166023-30-9 | 500 mg |
€98.00 | 2023-07-19 | ||
| abcr | AB390679-1 g |
tert-Butyl (3S)-3-Amino-5-methylhexanoate; . |
166023-30-9 | 1 g |
€185.00 | 2023-07-19 | ||
| abcr | AB390679-500mg |
tert-Butyl (3S)-3-Amino-5-methylhexanoate; . |
166023-30-9 | 500mg |
€98.00 | 2025-04-20 | ||
| abcr | AB390679-1g |
tert-Butyl (3S)-3-Amino-5-methylhexanoate; . |
166023-30-9 | 1g |
€185.00 | 2025-04-20 | ||
| Enamine | EN300-768620-0.05g |
tert-butyl (3S)-3-amino-5-methylhexanoate |
166023-30-9 | 95.0% | 0.05g |
$359.0 | 2025-02-22 | |
| Enamine | EN300-768620-0.1g |
tert-butyl (3S)-3-amino-5-methylhexanoate |
166023-30-9 | 95.0% | 0.1g |
$376.0 | 2025-02-22 | |
| Enamine | EN300-768620-0.25g |
tert-butyl (3S)-3-amino-5-methylhexanoate |
166023-30-9 | 95.0% | 0.25g |
$393.0 | 2025-02-22 |
(S)-tert-Butyl 3-amino-5-methylhexanoate Suppliers
(S)-tert-Butyl 3-amino-5-methylhexanoate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (S)-tert-Butyl 3-amino-5-methylhexanoate
Comprehensive Overview of (S)-tert-Butyl 3-amino-5-methylhexanoate (CAS No. 166023-30-9): Properties, Applications, and Industry Insights
(S)-tert-Butyl 3-amino-5-methylhexanoate (CAS No. 166023-30-9) is a chiral ester derivative with significant relevance in pharmaceutical synthesis and specialty chemistry. This compound, characterized by its tert-butyl ester group and branched alkyl chain, serves as a versatile intermediate in the production of optically active APIs (Active Pharmaceutical Ingredients). Its stereospecific configuration makes it particularly valuable for asymmetric synthesis, aligning with the growing demand for enantiopure drugs in modern medicine.
The structural uniqueness of (S)-tert-Butyl 3-amino-5-methylhexanoate lies in its 3-amino-5-methylhexanoate backbone, which facilitates selective binding in biological systems. Researchers frequently explore its role in peptidomimetics and prodrug development, addressing trending topics like targeted drug delivery and metabolic stability enhancement. Recent studies highlight its potential in neurodegenerative disease research, a hot topic in 2024 due to rising global health concerns.
From a synthetic perspective, this compound’s CAS No. 166023-30-9 is often searched alongside terms like "chiral building blocks" and "asymmetric hydrogenation", reflecting industry interest in sustainable catalysis. Its tert-butyl protection strategy is widely discussed in organic chemistry forums, particularly for amino acid derivatives requiring orthogonal deprotection. Analytical techniques such as HPLC chiral separation and NMR stereochemical analysis are critical for quality control, topics frequently queried in scientific databases.
Market trends indicate expanding applications of (S)-tert-Butyl 3-amino-5-methylhexanoate in bioconjugation chemistry, driven by advancements in antibody-drug conjugates (ADCs). This aligns with Google Scholar’s rising search volume for "linker molecules in ADC design". The compound’s lipophilic tert-butyl group also attracts attention in prodrug solubility optimization, a key challenge in formulation science.
Environmental and regulatory aspects of 166023-30-9 are increasingly scrutinized, with queries like "green synthesis of chiral esters" gaining traction. Manufacturers now emphasize atom-economical routes using biocatalysts or flow chemistry, responding to the pharmaceutical industry’s push toward sustainable manufacturing (a top 2024 ESG priority).
In analytical characterization, the compound’s optical rotation data ([α]D values) and spectroscopic fingerprints are critical identifiers. Peer-reviewed publications often correlate these parameters with enantiomeric excess (ee)—a metric highly searched in QA/QC contexts. The 5-methylhexanoate moiety further enables structure-activity relationship (SAR) studies in medicinal chemistry.
Emerging applications include its use in metal-organic frameworks (MOFs) for chiral separation membranes, a niche but growing field. Patent analyses reveal innovative uses in flavor/fragrance precursors, leveraging its volatile ester properties. These diverse applications position (S)-tert-Butyl 3-amino-5-methylhexanoate as a multifunctional tool in both research and industrial settings.
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